Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dihydrothiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSRAPKMWPCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis initiates with the reaction of trialkoxyalkane and trimethylsilyl cyanide in the presence of ZnCl₂ (Lewis acid) at 55–70°C for 12–18 hours. Subsequent addition of 1-amino-2-alkanethiol derivatives in polar solvents (e.g., ethanol) at 60–80°C induces cyclization. Acidification with concentrated H₂SO₄ at 0–5°C followed by neutralization with NaHCO₃ yields the target compound.
Key Parameters:
This method’s scalability is evidenced by its application in technical-scale syntheses of structurally analogous agrochemical intermediates.
Cyclization Using Thionyl Chloride (SOCl₂)
A robust pathway involves the cyclization of hydrazone intermediates using thionyl chloride, as demonstrated in the synthesis of 1,2,3-thiadiazoles.
Hydrazone Formation
Ethyl hydrazinecarboxylate reacts with ketones (e.g., acetophenone) in chloroform under reflux with catalytic HCl, forming hydrazones. For this compound, ethyl pyruvate serves as the ketone precursor.
Reaction Equation:
Thionyl Chloride Activation
The hydrazone intermediate is treated with excess SOCl₂ at 0°C, followed by stirring at room temperature. Evaporation and ether washing yield the product as a crystalline solid.
Optimized Conditions:
Lawesson’s Reagent-Mediated Cyclization
Lawesson’s reagent (LR), a sulfur-transfer agent, facilitates the synthesis of 1,3,4-thiadiazoles from oxoacetate precursors. This method is adaptable to dihydrothiadiazoles.
Substrate Preparation
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate reacts with LR in tetrahydrofuran (THF) at 75°C for 3 hours. Decolorizing charcoal removes byproducts, and chromatography isolates the product.
Representative Data:
| Parameter | Value |
|---|---|
| Substrate | Ethyl oxoacetate hydrazine derivative |
| Reagent | Lawesson’s reagent (1.1 eq) |
| Solvent | THF |
| Yield | 28% |
While yields are moderate, this method’s selectivity for sulfur incorporation is advantageous.
Alternative Approaches and Modifications
Hydrazonoyl Chloride Condensation
Bis-hydrazonoyl chlorides condensed with dithiocarbamates yield bis-thiadiazoles. For mono-thiadiazoles like the target compound, stoichiometric adjustments (1:1 molar ratio) and shorter reaction times (1–2 hours) are effective.
Microwave-Assisted Synthesis
Structural Characterization and Analytical Data
Spectral Validation
-
IR Spectroscopy: Absorption bands at 1737 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (C=N thiadiazole).
-
¹H NMR: Singlets for thiadiazole CH₂ (δ 3.96 ppm) and ester CH₂CH₃ (δ 1.45 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 160.03 (M⁺), consistent with C₅H₈N₂O₂S.
Comparative Analysis of Methods
Table 1. Synthesis Method Comparison
| Method | Yield | Temperature (°C) | Key Reagent |
|---|---|---|---|
| One-Pot | 40% | 55–80 | ZnCl₂, H₂SO₄ |
| SOCl₂ Cyclization | 55–60% | 0–25 | Thionyl chloride |
| Lawesson’s Reagent | 28% | 75 | Lawesson’s reagent |
The one-pot method balances yield and scalability, while SOCl₂ cyclization offers higher efficiency at ambient conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of thiadiazole derivatives with biological targets.
Mechanism of Action
The mechanism by which Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Reactivity in Nucleophilic Substitution
| Compound | Reaction with NH3 | Reaction with R-OH |
|---|---|---|
| This compound | Moderate (dihydro ring activation) | High (ester hydrolysis) |
| Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | Low (aromatic stabilization) | Moderate |
Table 2: Solubility in Common Solvents
| Compound | Solubility in Ethanol | Solubility in Water |
|---|---|---|
| This compound | High | Low (logP ~2.5 estimated) |
| Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate | Moderate | Very low (logP ~3.8) |
Biological Activity
Ethyl 4,5-dihydro-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a five-membered ring containing sulfur and nitrogen atoms. The presence of these heteroatoms contributes to its biological activity. The molecular structure can be represented as follows:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. This compound has shown significant activity against various bacterial strains. For instance:
- In Vitro Studies : A study reported that derivatives of thiadiazoles exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiadiazole ring .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : Research indicated that this compound exhibits cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values indicating significant growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.8 |
| MCF-7 | 22.3 |
- Apoptosis Induction : this compound was found to induce apoptosis through the caspase pathway, specifically activating caspase-3 and caspase-7 in treated cancer cells .
Anti-inflammatory Activity
Thiadiazole derivatives have also been noted for their anti-inflammatory properties:
- In Vivo Studies : In animal models of inflammation, this compound demonstrated significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that a formulation containing this compound resulted in a notable decrease in infection rates compared to standard treatments .
- Cancer Treatment Protocols : In a study involving patients with advanced liver cancer, the addition of this compound to conventional chemotherapy regimens improved overall survival rates and reduced tumor sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
